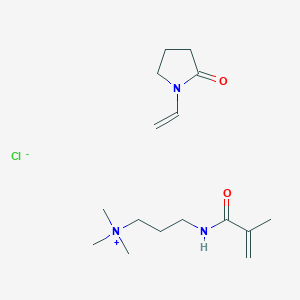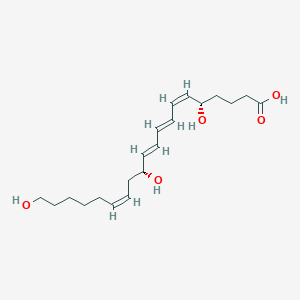![molecular formula C12H10BrNO2S B162719 2-(2-bromoethyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide CAS No. 131729-17-4](/img/structure/B162719.png)
2-(2-bromoethyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(2-bromoethyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide” is a chemical compound with the molecular formula C12H10BrNO2S and a molecular weight of 312.18 . It is used in laboratory chemicals .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C12H10BrNO2S/c13-7-8-14-10-5-1-3-9-4-2-6-11 (12 (9)10)17 (14,15)16/h1-6H,7-8H2 .Aplicaciones Científicas De Investigación
Radiopharmaceutical Preparation
2-(2-bromoethyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide derivatives are used in radiopharmaceutical chemistry. For example, [18F]RP 62203, a derivative, is prepared for studying serotonin receptors (5-HT2) (Lasne et al., 1994).
Bimetallic Iridium(II) Complexes
These compounds are used in the preparation of bimetallic iridium(II) complexes. Such complexes have applications in various fields of chemistry, including catalysis and materials science (Aucott et al., 2004).
Antagonists for Receptors
Specific derivatives, such as RP 62203, exhibit high affinity for 5-HT2 receptors, making them potent and selective antagonists with applications in neuroscience and pharmacology (Malleron et al., 1991).
Crystal Structure Analysis
The compound and its derivatives are subjects in crystal structure analysis to understand their molecular configuration and properties, aiding in the development of new materials and drugs (Aucott et al., 2004).
Synthetic Methods and Biological Applications
They are also studied for their synthetic methods and potential biological applications. This includes the exploration of new synthetic pathways and the development of pharmacologically important derivatives (Schulze & Illgen, 1997).
Reactions with α-Functionalized Ketones
Reactions involving 1-nitroso-2-naphthols and α-functionalized ketones lead to the formation of naphtho[1,2-d][1,3]oxazoles, demonstrating the compound's utility in synthetic organic chemistry (Aljaar et al., 2013).
Synthesis of Cyclic Sulfonamides
It is instrumental in the synthesis of novel cyclic sulfonamides via Diels-Alder reactions. These cyclic sulfonamides have potential applications in drug discovery (Greig et al., 2001).
[FeFe]-Hydrogenase Synthetic Mimics
The compound is utilized in the preparation of [FeFe]-hydrogenase synthetic mimics, which are important in the study of renewable energy sources, particularly hydrogen production (Figliola et al., 2014).
Safety And Hazards
Propiedades
IUPAC Name |
3-(2-bromoethyl)-2λ6-thia-3-azatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaene 2,2-dioxide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO2S/c13-7-8-14-10-5-1-3-9-4-2-6-11(12(9)10)17(14,15)16/h1-6H,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFBNGWPBQUOUNT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)N(S(=O)(=O)C3=CC=C2)CCBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00407136 |
Source


|
| Record name | 2-(2-Bromoethyl)-1lambda~6~-naphtho[1,8-cd][1,2]thiazole-1,1(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00407136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
17.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49672521 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(2-bromoethyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide | |
CAS RN |
131729-17-4 |
Source


|
| Record name | 2-(2-Bromoethyl)-1lambda~6~-naphtho[1,8-cd][1,2]thiazole-1,1(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00407136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

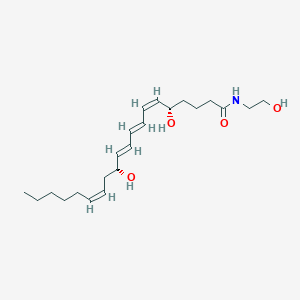


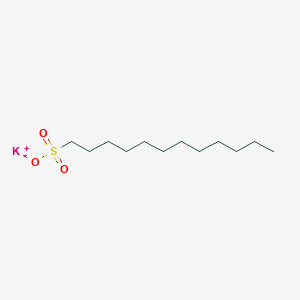
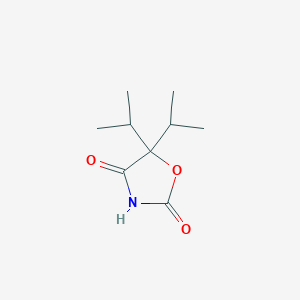


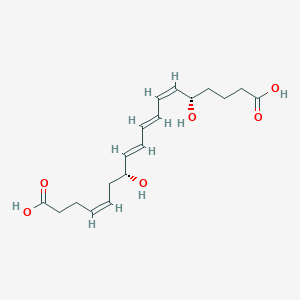
![1-[(4-fluorophenyl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B162652.png)

